

spectroscopic data (NMR, IR, MS) of Tert-butyl 3-acetylphenylcarbamate

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Compound of Interest

Compound Name:	Tert-butyl 3-acetylphenylcarbamate
Cat. No.:	B152993

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An In-depth Technical Guide on the Spectroscopic Data of **tert-Butyl 3-acetylphenylcarbamate**

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for **tert-butyl 3-acetylphenylcarbamate**, a compound of interest in synthetic and medicinal chemistry. In the absence of a complete, publicly available experimental dataset for this specific molecule, this document synthesizes predicted spectroscopic information derived from foundational principles and data from structurally analogous compounds. We present detailed methodologies for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explain the causal relationships behind the expected spectral features, and provide a framework for the structural elucidation of this and similar molecules. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of the structural characterization of substituted aromatic carbamates.

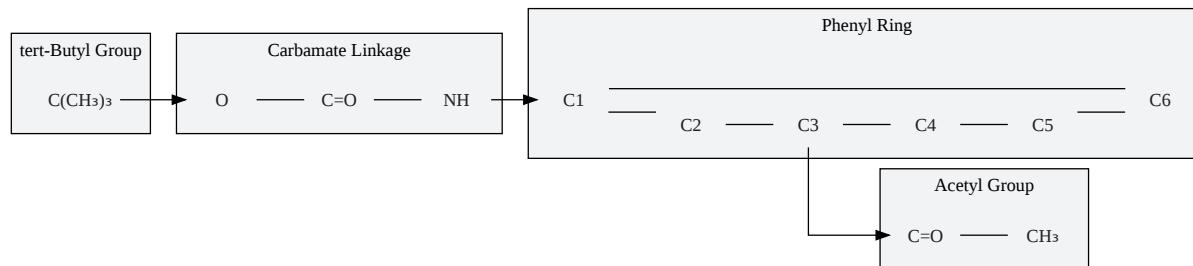
Introduction: Chemical Identity and Significance

tert-Butyl 3-acetylphenylcarbamate belongs to the carbamate class of organic compounds, which are widely utilized as protecting groups in peptide synthesis, as agrochemicals, and as key moieties in medicinal chemistry.^[1] The structure incorporates a tert-butoxycarbonyl (Boc) protecting group attached to an aniline, which is further substituted with an acetyl group at the meta position. This combination of functional groups makes it a valuable intermediate in the

synthesis of more complex pharmaceutical agents and functional materials. Accurate spectroscopic characterization is paramount for verifying its identity, purity, and stability.

Chemical Structure and Properties:

- IUPAC Name: tert-butyl N-(3-acetylphenyl)carbamate
- Molecular Formula: $C_{13}H_{17}NO_3$
- Molecular Weight: 235.28 g/mol
- CAS Number: 143527-76-8



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Caption: Molecular structure of **tert-butyl 3-acetylphenylcarbamate**.

Predicted Spectroscopic Data

The following data are predicted based on the analysis of structurally similar compounds, such as tert-butyl m-tolylcarbamate^[2], and established principles of spectroscopic interpretation.

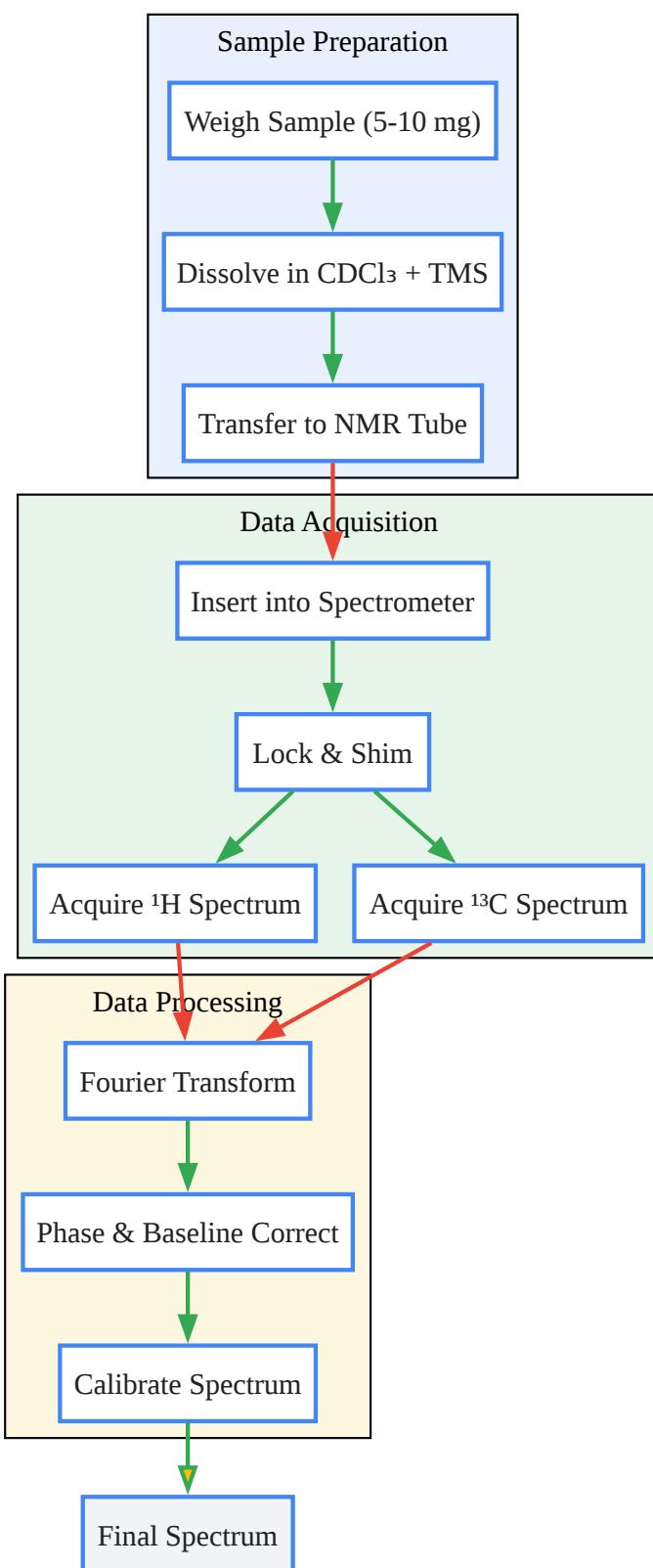
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Table 1: Predicted ^1H and ^{13}C NMR Data (Solvent: CDCl_3)

^1H NMR		^{13}C NMR			
Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Chemical Shift (δ , ppm)	Assignment
~8.00	s	1H	Ar-H (H2)	~198.0	C=O (Acetyl)
~7.65	d	1H	Ar-H (H4)	~152.7	C=O (Carbamate)
~7.35	t	1H	Ar-H (H5)	~139.0	Ar-C-NH (C1)
~7.25	d	1H	Ar-H (H6)	~137.5	Ar-C-C=O (C3)
~6.70	br s	1H	NH	~129.0	Ar-CH (C5)
2.58	s	3H	-COCH ₃	~123.0	Ar-CH (C4)
1.53	s	9H	-C(CH ₃) ₃	~122.5	Ar-CH (C6)
~118.0			Ar-CH (H2)		
~80.8			-C(CH ₃) ₃		
~28.3			-C(CH ₃) ₃		
~26.7			-COCH ₃		

Note: Chemical shifts are referenced to Tetramethylsilane (TMS) at 0.00 ppm. Multiplicities: s = singlet, d = doublet, t = triplet, br s = broad singlet.



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Caption: Experimental workflow for NMR spectroscopy.

Infrared (IR) Spectroscopy

Objective: To identify the key functional groups in the molecule.

Materials:

- Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.
- **tert-Butyl 3-acetylphenylcarbamate** sample (1-2 mg).
- Spatula.
- Solvent for cleaning (e.g., isopropanol).

Procedure:

- Background Spectrum: Ensure the ATR crystal is clean. Record a background spectrum of the empty ATR stage. This will be automatically subtracted from the sample spectrum by the instrument's software.
- Sample Application: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal using a clean spatula.
- Data Acquisition: Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.
- Acquire the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm^{-1} over a range of 4000 to 400 cm^{-1} . [3]5. Data Processing & Cleaning: The final absorbance or transmittance spectrum is generated automatically. After analysis, clean the ATR crystal thoroughly with a soft tissue moistened with isopropanol.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and primary fragmentation patterns.

Materials:

- Mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).
- Volatile HPLC-grade solvent (e.g., methanol or acetonitrile).
- Sample vials and micropipette.

Procedure:

- Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable volatile solvent. Further dilute this stock solution to a final concentration of approximately 10-100 μ g/mL for analysis. [3]
- Instrument Setup: Calibrate the mass spectrometer using a known calibration standard to ensure mass accuracy. [4] Set the ionization source parameters (e.g., ionization energy for EI, capillary voltage and gas flows for ESI) to optimal values.
- Data Acquisition: Introduce the sample into the mass spectrometer, for example, via a direct insertion probe (for EI) or direct infusion (for ESI).
- Acquire the mass spectrum over a suitable m/z range (e.g., 50-300 Da).
- Data Analysis: Identify the molecular ion peak $[M]^+$. Analyze the major fragment ions and propose logical fragmentation pathways that are consistent with the molecular structure. The observation of a peak at m/z 57 is a strong indicator of a tert-butyl group. [5]

Synthesis of Technical Insights and Data Interpretation

The true power of spectroscopic analysis lies in the synthesis of data from multiple techniques to build a self-validating structural hypothesis.

- NMR Insights: The 1H NMR spectrum is expected to show four distinct signals in the aromatic region, consistent with a 1,3-disubstituted benzene ring. The singlet at ~1.53 ppm integrating to 9 protons is the unmistakable signature of the tert-butyl group of the Boc protector. The singlet at ~2.58 ppm for 3 protons confirms the acetyl methyl group. The ^{13}C NMR spectrum corroborates this, showing two carbonyl carbons (one for the ketone at ~198.0 ppm and one for the carbamate at ~152.7 ppm). The characteristic signals for the

quaternary carbon (~80.8 ppm) and the three equivalent methyl carbons (~28.3 ppm) of the tert-butyl group are also definitive.

- **IR Causality:** The IR spectrum provides causal evidence for the key functional groups. The strong absorption at $\sim 1730 \text{ cm}^{-1}$ is characteristic of the carbamate C=O stretch, while the distinct C=O stretch at $\sim 1685 \text{ cm}^{-1}$ confirms the presence of the aryl ketone. The N-H stretch around 3350 cm^{-1} validates the carbamate linkage. The combination of these specific, strong absorptions provides high confidence in the assigned functional groups.
- **MS Fragmentation Logic:** The mass spectrum provides the molecular weight and a logical puzzle of the molecule's fragmentation. The molecular ion at m/z 235 confirms the molecular formula. The base peak at m/z 57 is the highly stable tert-butyl cation, a hallmark fragmentation for Boc-protected compounds. The significant peak at m/z 120 arises from the loss of the entire Boc group followed by rearrangement, providing a clear indication of the core acetyl-aniline structure.

Conclusion

This guide has presented a detailed, predicted spectroscopic profile of **tert-butyl 3-acetylphenylcarbamate**, grounded in the analysis of analogous structures and fundamental principles. The provided experimental protocols offer a standardized approach for obtaining high-quality data for this and similar compounds. By integrating the insights from NMR, IR, and MS, researchers can confidently verify the structure and purity of this important synthetic intermediate, ensuring the integrity of their scientific and developmental endeavors.

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